molecular formula C14H28OSi B8525486 tert-Butyl(dimethyl)[(1-pentylprop-2-ynyl)oxy]silane CAS No. 60134-93-2

tert-Butyl(dimethyl)[(1-pentylprop-2-ynyl)oxy]silane

Cat. No. B8525486
CAS RN: 60134-93-2
M. Wt: 240.46 g/mol
InChI Key: MMKOSVMWXHDGEI-UHFFFAOYSA-N
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Description

Tert-Butyl(dimethyl)[(1-pentylprop-2-ynyl)oxy]silane is a useful research compound. Its molecular formula is C14H28OSi and its molecular weight is 240.46 g/mol. The purity is usually 95%.
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properties

CAS RN

60134-93-2

Molecular Formula

C14H28OSi

Molecular Weight

240.46 g/mol

IUPAC Name

tert-butyl-dimethyl-oct-1-yn-3-yloxysilane

InChI

InChI=1S/C14H28OSi/c1-8-10-11-12-13(9-2)15-16(6,7)14(3,4)5/h2,13H,8,10-12H2,1,3-7H3

InChI Key

MMKOSVMWXHDGEI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C#C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1-octyn-3-ol (5.0 g, 0.039 mol) in DMF (50 mL) were added tert-butyldimethylsilyl chloride (7.16 g, 0.0475 mol) and imidazole (3.2 g, 0.0475 mol). The resulting solution was stirred at RT for 18 h then diluted with ether (200 mL) and washed with water (2×200 mL), saturated solution of NH4Cl (200 mL), and brine (200 mL). The organic solution was dried over sodium sulfate and concentrated in vacuo to afford the desired compound (9.0 g, 95%) as a colorless oil used in the next step without further purification. Rf 0.9 (EtOAc/hexanes 1/9); 1H NMR (CDCl3) δ 0.09 (s, 3H), 0.12 (s, 3H), 0.89 (s, 9H), 0.85-1.00 (t, 3H), 1.20-1.70 (m, 8H), 2.35 (s, 1H), 4.30-4.35 (m, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.16 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

To a solution of 3-hydroxyoct-1-yne (see Preparation 3.A.) (2.89 g, 0.02 mol), in N,N-dimethylformamide (DMF), cooled to 0° C., was added imidazole (2.1 g), followed by tert-butyldimethylchlorosilane (3.1 g, 0.02 mol), and the mixture was stirred for 3 h. Water (80 ml) and hexane (80 ml) were added; the organic layer was separated and combined with 2×80 ml of hexane extractions of the aqueous layer. The solvent was removed (in vacuo), after drying over sodium sulfate, to give a crude residue (4.3 g) which was chromatographed on silica gel (80 g), eluting with ethyl acetate-hexane (2:1, v/v) to afford 3-tert-butyldimethylsilyloxyoct-1-yne. JACS, 94, 6190, (1972).
Quantity
2.89 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
3.1 g
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Four

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